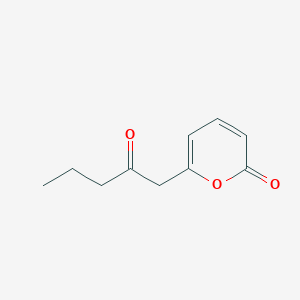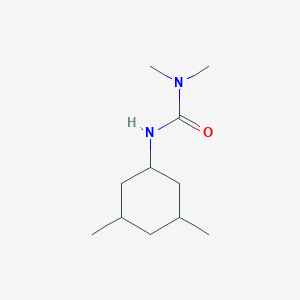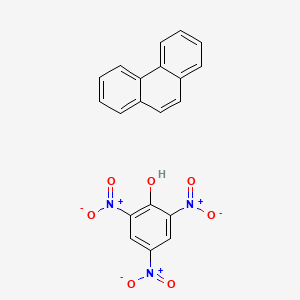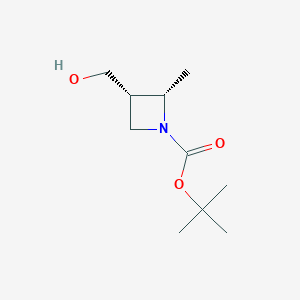
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE is a chemical compound that features a tert-butyl group, a hydroxy methyl group, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the azetidine derivative under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality. The use of flow microreactors has been shown to be particularly effective for the synthesis of tert-butyl esters, providing a sustainable and scalable approach .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, reduced azetidine compounds, and substituted azetidine derivatives. These products can be further utilized in various synthetic applications or as intermediates in the production of more complex molecules.
Applications De Recherche Scientifique
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with specific functional groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE include other azetidine derivatives and tert-butyl esters. Examples include:
- TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-AZETIDINE-1-CARBOXYLATE
- TERT-BUTYL (2S,3S)-2-METHYL-AZETIDINE-1-CARBOXYLATE
Uniqueness
The uniqueness of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and beyond.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Clé InChI |
GCKYULDQJWNXBA-JGVFFNPUSA-N |
SMILES isomérique |
C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)CO |
SMILES canonique |
CC1C(CN1C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)

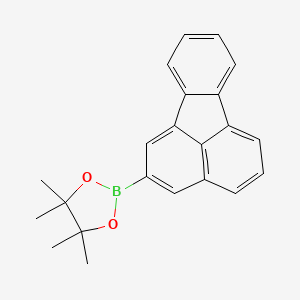
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
